
(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrrolidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluoro and Hydroxy Groups: The 5-fluoro-2-hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinating agents and hydroxylation reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or amines.
Coupling Reactions: The final coupling of the quinazoline core with the pyrrolidine ring and the tert-butyl group can be achieved using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, using oxidizing agents like PCC or KMnO4.
Reduction: Reduction reactions can occur at the quinazoline core or the pyrrolidine ring using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro and hydroxy positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Quinones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted quinazolines
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and development.
Medicine
Drug Development:
Diagnostic Tools: Use in the development of diagnostic agents due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Manufacturing:
Mécanisme D'action
The mechanism of action of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The quinazoline core and pyrrolidine ring play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-tert-butyl 3-((2-(5-chloro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (3S,4R)-tert-butyl 3-((2-(5-bromo-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the 5-fluoro-2-hydroxyphenyl group in (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its class.
Propriétés
Formule moléculaire |
C28H35FN4O6 |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H35FN4O6/c1-27(2,3)39-26(35)33-13-18(28(4,5)36)20(14-33)31-24-16-11-22(37-6)23(38-7)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34,36H,13-14H2,1-7H3,(H,30,31,32)/t18-,20-/m1/s1 |
Clé InChI |
QUTNZBPKXWUQFD-UYAOXDASSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



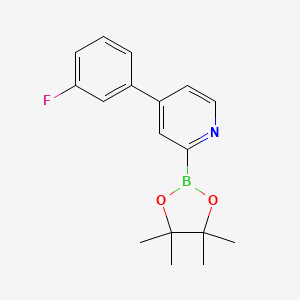
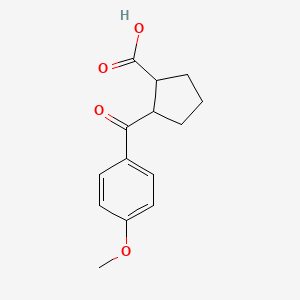

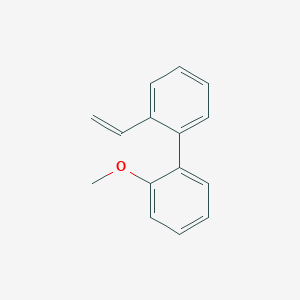
acetate](/img/structure/B14117186.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)
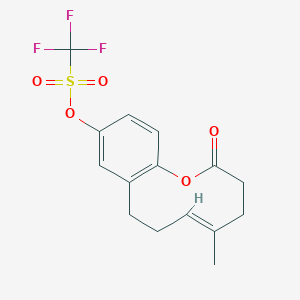
![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)
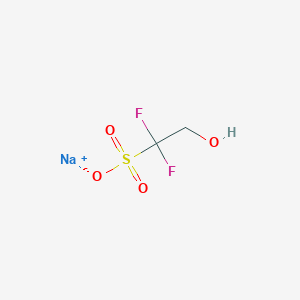

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
